N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide
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Overview
Description
N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group, a naphthalen-1-yloxy moiety, and an acetylhydrazinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of cyclohexylamine with naphthalen-1-yloxyacetic acid to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yloxy)-N0-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide: Shares structural similarities but differs in the substitution pattern on the naphthalene ring.
N-cyclohexyl-2-(((2-(1-naphthylmethylene)hydrazino)(oxo)acetyl)amino)benzamide: Another related compound with a benzamide group instead of the naphthalen-1-yloxy moiety.
Uniqueness
N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H23N3O4 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-[2-(2-naphthalen-1-yloxyacetyl)hydrazinyl]-2-oxoacetamide |
InChI |
InChI=1S/C20H23N3O4/c24-18(13-27-17-12-6-8-14-7-4-5-11-16(14)17)22-23-20(26)19(25)21-15-9-2-1-3-10-15/h4-8,11-12,15H,1-3,9-10,13H2,(H,21,25)(H,22,24)(H,23,26) |
InChI Key |
KEHWTZCTHVSYTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NNC(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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